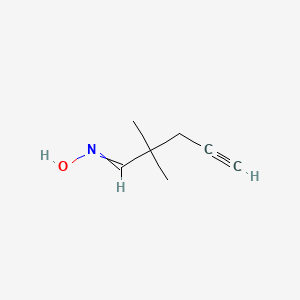
N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine is a chemical compound with a unique structure that includes a hydroxylamine group attached to a dimethylpentynylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine typically involves the reaction of 2,2-dimethylpent-4-yn-1-amine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpent-4-en-2-yn-1-amine: Similar structure but lacks the hydroxylamine group.
2,2-Dimethylpent-4-yn-1-amine hydrochloride: Similar backbone but different functional groups.
Uniqueness
N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential applications. This functional group allows the compound to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
61603-01-8 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N-(2,2-dimethylpent-4-ynylidene)hydroxylamine |
InChI |
InChI=1S/C7H11NO/c1-4-5-7(2,3)6-8-9/h1,6,9H,5H2,2-3H3 |
InChI Key |
KUYFAVFOGWTONM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#C)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















